molecular formula C9H11NO B1590548 2-Methyl-1-(pyridin-3-yl)propan-1-one CAS No. 51227-29-3

2-Methyl-1-(pyridin-3-yl)propan-1-one

Cat. No. B1590548
CAS RN: 51227-29-3
M. Wt: 149.19 g/mol
InChI Key: TWDULYDQIGVEKY-UHFFFAOYSA-N
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Description

“2-Methyl-1-(pyridin-3-yl)propan-1-one” is a chemical compound with the CAS Number: 51227-29-3 . It has a molecular weight of 149.19 . The IUPAC name for this compound is 2-methyl-1-(3-pyridinyl)-1-propanone . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “2-Methyl-1-(pyridin-3-yl)propan-1-one” is 1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 . The InChI key is TWDULYDQIGVEKY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Methyl-1-(pyridin-3-yl)propan-1-one” is a liquid at room temperature . It has a molecular weight of 149.19 .

Scientific Research Applications

  • Catalysis and Polymerization : This compound has been explored in the context of palladium(II) complexes used as catalysts for the methoxycarbonylation of olefins. These complexes show promising results in producing linear and branched esters, suggesting potential applications in industrial chemical processes (Zulu et al., 2020).

  • Coordination Chemistry and Cluster Synthesis : Research has been conducted on creating nonanuclear Ni(II) clusters from a pyridyl-alcohol ligand related to 2-Methyl-1-(pyridin-3-yl)propan-1-one. These clusters exhibit unique structural properties and have potential implications in magnetic and catalytic applications (Massard et al., 2014).

  • Quantum-chemical Calculations : Studies have also focused on the aggregation of molecules in liquid solutions, including pyridine and propan-2-ol, which are structurally similar to 2-Methyl-1-(pyridin-3-yl)propan-1-one. Quantum-chemical calculations suggest the formation of various types of aggregates, with implications for understanding molecular interactions (Tukhvatullin et al., 2010).

  • Copper Complexes and Electrochemistry : The compound has been used to synthesize copper(II) complexes, which show interesting properties in electrochemistry, particularly in the context of Cu(I)/Cu(II) redox couples. These findings can be relevant in fields like catalysis and materials science (Jozwiuk et al., 2013).

  • Synthesis of Novel Ligands : Research has explored the synthesis of novel ligands involving 2-Methyl-1-(pyridin-3-yl)propan-1-one and their potential applications in forming metal complexes. These complexes have been studied for their structural and electronic properties, which could be relevant in various chemical applications (Schmidt et al., 2011).

  • Photopolymerization and Photocleavable Structures : The compound has been investigated in the context of photoinitiators for polymerization processes. These studies explore its potential use in photopolymerization, which is significant for materials science and industrial applications (Liska & Herzog, 2004).

Safety And Hazards

The compound has several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDULYDQIGVEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484027
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(pyridin-3-yl)propan-1-one

CAS RN

51227-29-3
Record name 2-Methyl-1-(3-pyridinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51227-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
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Synthesis routes and methods I

Procedure details

133 g (0.70 mol) of alpha-morpholino-3-pyridylacetonitrile, 25.7 g (0.07 mol) of tetrabutylammonium iodide, 278 g (3.5 mol) of 50% strength NaOH, 250 ml (2.65 mol) of isopropyl bromide and 300 ml of toluene, as a two-phase system, were heated at 50° C. for 4 hours with thorough mixing. Working up was carried out by adding water, separating the phases and washing the organic phase three times with water. After the solvent had been distilled off, the crude product in the form of an oil was added dropwise to half-concentrated H2SO4 at 60° C. After 2 hours, the mixture was brought to pH 9 with 50% strength NaOH and was extracted with toluene. The organic phase was washed three times with water and the wash solution was extracted 4 times with toluene. The collected toluene extracts were dried over Na2SO4 and filtered and the filtrate was evaporated down. The product was obtained as a dark oil.
Quantity
133 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
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Quantity
25.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

In dichloromethane (60.0 mL) was dissolved 2-methyl-1-(pyridin-3-yl)propan-1-ol (2.16 g, 14.3 mmol) obtained in Step 1. Manganese dioxide (107 g) was added and the mixture was stirred at room temperature for 7 hours. After the reaction mixture was filtered through Celite, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give 2-methyl-1-(pyridin-3-yl)propan-1-one (1.72 g, 81% yield).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
107 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Seidl, R Liska, G Grabner - Journal of Photochemistry and Photobiology …, 2006 - Elsevier
… flash photolysis and steady-state photolysis were employed to study and compare the triplet photophysics and the photochemistry of 2-hydroxy-2-methyl-1-pyridin-3-yl-propan-1-one (1b…
Number of citations: 22 www.sciencedirect.com
R Liska, D Herzog - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
… Under a nitrogen atmosphere, a 3-substituted derivative [2-hydroxy-2-methyl-1-pyridin-3-yl-propan-1-one (3b)] gave results comparable to those obtained with 1b. Measurements under …
Number of citations: 38 onlinelibrary.wiley.com
R Liska, B Seidl, G Grabner - 2004 - hero.epa.gov
… Previous works showed that photoinitiators based on pyridine-analogous hydroxyalkylphenones such as 2-hydroxy-2-methyl-1-pyridin-3-yl-propan-1-one (1b) are excellently water …
Number of citations: 1 hero.epa.gov
G Campiani, C Cavella, JD Osko… - Journal of medicinal …, 2021 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is an interstitial lung disease characterized by a progressive-fibrosing phenotype. IPF has been associated with aberrant HDAC activities confirmed …
Number of citations: 26 pubs.acs.org
IB Krylov, ER Lopat'eva, AS Budnikov… - The Journal of …, 2019 - ACS Publications
Cross-dehydrogenative C–O coupling of N-hydroxyimides with ketones, esters, and carboxylic acids was achieved employing the di-tert-butyl peroxide as a source of free radicals and a …
Number of citations: 24 pubs.acs.org
A Ravve, A Ravve - 2006 - Springer
… The first compound, 2-hydroxy-2-methyl-1-pyridin-3-yl-propan-1-one was previously found to be water soluble and very reactive. The activity of this compound was found to be …
Number of citations: 119 link.springer.com
B Seidl - 2005 - repositum.tuwien.at
… -resolved laser flash photolysis and steady-state photolysis were employed to study the triplet photophysics and the photochemistry of 2-hydroxy-2-methyl-1-pyridin-3-yl-propan-1-one …
Number of citations: 0 repositum.tuwien.at

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